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Compound of Interest

Compound Name: 3,5-Diiodobenzoic acid

Cat. No.: B097167 Get Quote

A detailed examination of the supramolecular architecture of diiodobenzoic acid isomers

reveals the significant influence of iodine substitution patterns on their crystal packing, primarily

driven by a delicate interplay of hydrogen and halogen bonding. This guide provides a

comparative overview of the crystal structures of various diiodobenzoic acid isomers, offering

insights for researchers in crystallography, materials science, and drug development.

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a

variety of intermolecular interactions. In the case of diiodobenzoic acids, the presence of both a

carboxylic acid group and iodine atoms introduces the potential for strong hydrogen bonds and

directional halogen bonds, respectively. The specific isomeric form of the molecule dictates the

spatial orientation of these functional groups, leading to distinct and predictable packing motifs.

Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for several diiodobenzoic

acid isomers, providing a quantitative basis for comparing their crystal packing.
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Isomer Formula
Crystal
System

Space
Group

Unit Cell
Parameters

Key
Intermolecu
lar
Interactions

2,3-

Diiodobenzoi

c Acid

C₇H₄I₂O₂ Monoclinic P2₁/c

a = 8.542(2)

Å, b =

15.012(3) Å,

c = 7.921(2)

Å, β =

115.91(3)°

Centrosymm

etric

hydrogen-

bonded

dimers

(R²₂(8) motif);

Type II I···I

halogen

bonds

2,4-

Diiodobenzoi

c Acid

C₇H₄I₂O₂ Monoclinic P2₁/n

a = 4.021(1)

Å, b =

20.912(3) Å,

c = 12.034(2)

Å, β =

93.41(2)°

Centrosymm

etric

hydrogen-

bonded

dimers

(R²₂(8) motif);

I···O and I···π

halogen

bonds

2,5-

Diiodobenzoi

c Acid

C₇H₄I₂O₂ Monoclinic P2₁/a

a = 13.58(1)

Å, b = 4.04(1)

Å, c =

17.02(1) Å, β

= 109.8(1)°

Centrosymm

etric

hydrogen-

bonded

dimers

(R²₂(8) motif);

Catemeric

I···I halogen

bonds

2,6-

Diiodobenzoi

c Acid

C₇H₄I₂O₂ Orthorhombic Pca2₁ a = 14.541(3)

Å, b =

4.023(1) Å, c

= 16.089(3) Å

Catemeric O-

H···O

hydrogen

bonds; No
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significant

halogen

bonding

3,4-

Diiodobenzoi

c Acid

C₇H₄I₂O₂ Monoclinic P2₁/c

a = 12.784(3)

Å, b =

4.045(1) Å, c

= 17.989(4)

Å, β =

108.01(2)°

Centrosymm

etric

hydrogen-

bonded

dimers

(R²₂(8) motif);

I···I and I···O

halogen

bonds

3,5-

Diiodobenzoi

c Acid

C₇H₄I₂O₂ Monoclinic C2/c

a = 18.001(4)

Å, b =

4.053(1) Å, c

= 14.283(3)

Å, β =

114.31(2)°

Centrosymm

etric

hydrogen-

bonded

dimers

(R²₂(8) motif);

Type I I···I

halogen

bonds

Key Observations and Comparative Analysis
A striking feature across most of the studied diiodobenzoic acid isomers is the formation of

centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups, creating a robust

R²₂(8) graph set motif. This is a common supramolecular synthon in carboxylic acids and

serves as a primary organizing force in the crystal packing of the 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-

isomers.

The most significant variations in crystal packing arise from the nature and directionality of the

halogen bonds.

2,3- and 3,5-Diiodobenzoic Acids: These isomers exhibit prominent Type II and Type I I···I

interactions, respectively. These interactions link the hydrogen-bonded dimers into extended

networks.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b097167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,4- and 3,4-Diiodobenzoic Acids: In these isomers, a combination of I···O and I···π halogen

bonds contributes to the overall packing, demonstrating the versatility of the iodine atom as a

halogen bond donor.

2,5-Diiodobenzoic Acid: This isomer is characterized by catemeric I···I halogen bonds, where

the iodine atoms form continuous chains, further stabilizing the crystal lattice.

2,6-Diiodobenzoic Acid: In stark contrast to the other isomers, 2,6-diiodobenzoic acid does

not form the typical hydrogen-bonded dimers. Instead, it forms catemeric O-H···O hydrogen-

bonded chains. The steric hindrance imposed by the two ortho-iodine atoms likely prevents

the formation of the planar dimer, forcing a different hydrogen bonding motif. Consequently,

significant halogen bonding is not observed in this isomer.

Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray

diffraction. The general experimental workflow is as follows:

1. Crystal Growth: Single crystals of the diiodobenzoic acid isomers were typically grown by

slow evaporation of a suitable solvent, such as ethanol, acetone, or a mixture of solvents.

2. Data Collection: A suitable single crystal was mounted on a goniometer. X-ray diffraction

data were collected at a controlled temperature (often 100 K or room temperature) using a

diffractometer equipped with a Mo Kα or Cu Kα radiation source.

3. Structure Solution and Refinement: The crystal structure was solved using direct methods

and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were typically located in the difference Fourier map and

refined isotropically or placed in calculated positions.

4. Data Deposition: The final crystallographic data, including atomic coordinates and structure

factors, were deposited in the Cambridge Structural Database (CSD).[1]

Logical Workflow for Comparing Crystal Packing
The following diagram illustrates the logical process for comparing the crystal packing of the

diiodobenzoic acid isomers.
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Workflow for Comparing Crystal Packing of Diiodobenzoic Acid Isomers

Synthesis and Crystallization

Crystallographic Analysis
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Grow Single Crystals

Single-Crystal X-ray Diffraction

Solve and Refine Crystal Structure

Compare Unit Cell Parameters and Space Groups Analyze Hydrogen Bonding Motifs Analyze Halogen Bonding Interactions

Compare Overall Crystal Packing

Click to download full resolution via product page

Figure 1. A flowchart outlining the key steps in the comparative analysis of the crystal packing

of diiodobenzoic acid isomers.

Conclusion
The crystal packing of diiodobenzoic acid isomers is a fascinating case study in supramolecular

chemistry. While the robust hydrogen-bonded dimer motif is a common feature, the position of
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the iodine atoms plays a crucial role in directing the formation of various types of halogen

bonds, ultimately leading to distinct three-dimensional architectures. The exception of 2,6-

diiodobenzoic acid highlights how steric hindrance can override these common packing motifs.

Understanding these structure-directing interactions is fundamental for the rational design of

crystalline materials with desired physical and chemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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